1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime
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Overview
Description
“1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . This compound has been used as a scaffold for the design of SARS-CoV-2 main protease (Mpro) inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . In one study, 29 compounds were prepared and tested for activity against Mpro . The best result was achieved with a racemic amide .Molecular Structure Analysis
The molecular structure of “1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is complex and can exist in two possible tautomeric forms . The structure of the synthesized compounds was confirmed by 1H, 13C, 19F NMR spectroscopy methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines . The reaction leads to a mixture of two isomers, usually favoring one form .Scientific Research Applications
Heterocyclic System Synthesis
- The synthesis of new heterocyclic systems involves the reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles with hydroxylamine to give corresponding oximes, which are mainly present as (Z)-2,4-dihydro-4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones. These are used to afford triazaspiro[2.4]hepta-1,6-dien-4-ones, a new type of heterocyclic system, confirmed by single-crystal X-ray analysis and NMR spectroscopy (Holzer et al., 2003).
Metal-Free Synthesis of 1H-Indazoles
- A metal-free synthesis approach for 1H-indazoles is achieved from o-aminobenzoximes, selectively activating the oxime in the presence of the amino group. This method is milder compared to previous approaches and yields the desired compounds in good to excellent yields (Counceller et al., 2008).
Oxadiazoles in Medicinal Chemistry
- Oxadiazoles, a motif in druglike molecules, are often used as bioisosteric replacements for ester and amide functionalities. Systematic comparisons and novel synthetic routes for a broad spectrum of 1,3,4-oxadiazoles under mild conditions have been described, highlighting their role in medicinal chemistry (Boström et al., 2012).
Tautomerism Studies
- Computational studies on tautomeric forms of various 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been conducted to establish the most stable tautomer, aligning with experimental data. These studies are crucial for understanding the chemical behavior of these compounds (Pérez Medina et al., 2006).
Electrophilic Cyclization in Isoxazole Synthesis
- Functionally substituted 2-alkyn-1-one O-methyl oximes have been cyclized to give 4-iodoisoxazoles, which then undergo various palladium-catalyzed reactions to yield trisubstituted isoxazoles, including valdecoxib, demonstrating the utility in synthesizing complex organic compounds (Waldo & Larock, 2007).
Photo-Oxidation Kinetics with Singlet Oxygen
- The reaction of oxazole and its derivatives with singlet oxygen was investigated using DFT calculations, revealing insights into the kinetics and physicochemical properties influenced by functional groups. Such studies contribute to understanding oxazole's role in various chemical and biological processes (Zeinali et al., 2020).
Future Directions
The future directions for the research and development of “1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” could involve further optimization of the compound for increased efficacy against Mpro . Additionally, more extensive safety and toxicity studies would be needed before this compound could be considered for therapeutic use.
properties
IUPAC Name |
(NE)-N-(1-methyl-6,7-dihydro-5H-indazol-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-8-4-2-3-7(10-12)6(8)5-9-11/h5,12H,2-4H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXMUQUVIMWQT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NO)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=N1)/C(=N/O)/CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime |
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